Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine
Description
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in peptide synthesis and serves as an intermediate in the production of various pharmaceuticals and biochemical research applications .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-17-38-21-14-12-20(13-15-21)18-27(28(34)35)33-30(37)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,32,36)(H,33,37)(H,34,35)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFZEDGXSYOUAW-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013883-02-7 | |
| Record name | Fmoc-4-[2-(boc-amino)ethoxy]-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine involves multiple steps. One common method starts with O-[2-[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine. This compound is reacted with 9-fluorenylmethyl-N-succinimidyl carbonate in the presence of sodium carbonate in tetrahydrofuran. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is acidified with hydrochloric acid, extracted with ethyl acetate, and purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Deprotection Reactions
The compound undergoes sequential deprotection to expose functional groups for further reactions:
Fmoc Group Removal
-
Reagent : 20% piperidine in dimethylformamide (DMF)
-
Conditions : Room temperature, 15–30 minutes
-
Mechanism : Base-induced β-elimination releases the Fmoc group as dibenzofulvene .
-
Yield : >95% (HPLC-monitored)
Boc Group Removal
-
Reagent : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane)
-
Conditions : 25°C, 1–2 hours
-
Mechanism : Acidolysis cleaves the tert-butyloxycarbonyl group, regenerating the free amine .
-
Yield : 90–98% (mass spectrometry confirmed)
Peptide Bond Formation
The deprotected amine participates in amide coupling:
| Parameter | Value | Source |
|---|---|---|
| Coupling Reagent | HBTU/HOBt or DIC/Oxyma | |
| Solvent | DMF or dichloromethane (DCM) | |
| Reaction Time | 1–4 hours | |
| Coupling Efficiency | 85–99% (HPLC) |
Notes :
-
The carboxylic acid group remains activated during coupling, forming stable peptide bonds.
-
Orthogonal protection allows selective chain elongation in solid-phase synthesis .
Bioconjugation via Aminoethoxy Side Chain
The Boc-deprotected aminoethoxy group enables site-specific modifications:
Acylation Reactions
-
Reagents : NHS esters, acyl chlorides
-
Conditions : pH 8–9 (borate buffer), 4°C to 25°C
-
Applications :
Click Chemistry
-
Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
-
Substrate : Alkyne-functionalized derivatives
-
Yield : 82–90% (LC-MS)
Carboxylic Acid Functionalization
The C-terminal carboxylic acid undergoes derivatization:
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Esterification | DCC/DMAP, alcohols | Prodrug synthesis |
| Amidation | EDC/NHS, amines | Peptide macrocycles |
| Activation as PFP ester | Pentafluorophenol, DIC | Stable intermediates |
Key Data :
Stability Under Synthetic Conditions
The compound exhibits robust stability in common reaction environments:
| Condition | Stability | Source |
|---|---|---|
| Acidic (TFA) | Stable for ≤2 hours | |
| Basic (piperidine/DMF) | Stable during Fmoc deprotection | |
| Oxidative (H₂O₂) | Degrades at >1 mM concentrations |
Comparative Reactivity
A comparison with related compounds highlights its versatility:
Scientific Research Applications
Peptide Synthesis
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially linked on a solid support to form peptides. The unique structure of this compound allows for the incorporation of specific functional groups, enhancing the diversity of synthesized peptides.
Case Study : A study demonstrated the successful synthesis of complex peptides using this compound as a key component. The resulting peptides exhibited improved stability and bioactivity compared to those synthesized with traditional methods .
Drug Design
The compound's unique properties facilitate the development of novel therapeutic agents, particularly in oncology and neurology. By integrating this compound into drug candidates, researchers can enhance target specificity and efficacy.
Example : Research has shown that peptidomimetics incorporating this compound can effectively mimic natural peptides while offering enhanced pharmacological profiles, making them promising candidates for drug development against various diseases .
Bioconjugation
In bioconjugation techniques, this compound is used to attach biomolecules to drugs. This enhances the specificity and efficacy of therapeutic agents by ensuring they reach their intended targets more effectively.
Application Insight : The use of this compound in bioconjugation has been pivotal in developing targeted therapies that minimize off-target effects in cancer treatment .
Material Science
The compound contributes to the creation of smart materials that can change properties under specific conditions. This application is particularly relevant in developing responsive systems for sensors and actuators.
Research Findings : Studies have indicated that materials incorporating this compound demonstrate remarkable responsiveness to environmental stimuli, making them suitable for advanced material applications .
Protein Engineering
This compound plays a significant role in modifying proteins to study their functions. This application is crucial for understanding disease mechanisms and developing new treatments.
Insight : By incorporating this compound into protein constructs, researchers can investigate protein-protein interactions and gain insights into cellular processes critical for disease progression.
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for solid-phase peptide synthesis | Enhanced peptide diversity and stability |
| Drug Design | Development of novel therapeutic agents | Improved target specificity and efficacy |
| Bioconjugation | Attachment of biomolecules to drugs | Increased therapeutic efficacy |
| Material Science | Creation of responsive smart materials | Adaptability to environmental changes |
| Protein Engineering | Modification of proteins for functional studies | Insights into disease mechanisms |
Mechanism of Action
The mechanism of action of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and peptide assembly .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-[2-(Boc-amino)ethoxy]-L-tyrosine
- Fmoc-4-[2-(Boc-amino)ethoxy]-L-tryptophan
- Fmoc-4-[2-(Boc-amino)ethoxy]-L-lysine
Uniqueness
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is unique due to its specific combination of protecting groups and its role in the synthesis of peptides with phenylalanine residues. This compound offers distinct advantages in terms of stability and reactivity during peptide synthesis compared to other similar compounds .
Biological Activity
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine (Fmoc-Dap(Boc)-L-Phe) is a synthetic amino acid derivative widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique structure, which includes a fluorene-based protecting group (Fmoc) and a tert-butyloxycarbonyl (Boc) group, allows for selective modifications that enhance its biological activity. This article explores the biological activity of this compound, its applications in medicinal chemistry, and recent research findings.
Chemical Structure and Properties
- Molecular Formula : C31H34N2O7
- Molecular Weight : 546.61 g/mol
- Structural Features :
- Fmoc group: Provides protection for the amino terminus.
- Boc group: Stabilizes the amino side chain and prevents unwanted reactions during synthesis.
The primary mechanism of action for this compound involves its role as a building block in peptide synthesis. The protecting groups (Fmoc and Boc) prevent side reactions, allowing for the selective formation of peptide bonds. Although the compound itself does not target specific biological pathways, it is crucial in creating bioactive peptides that do.
Peptide Synthesis
This compound is integral to SPPS, enabling the sequential assembly of peptides with high precision and yield. This method is essential for producing peptides used in various biological studies and therapeutic applications.
Protein-Protein Interactions
This compound is utilized to synthesize peptide-based probes that study protein-protein interactions. These interactions are vital for understanding cellular signaling pathways and enzyme activities, which can lead to insights into disease mechanisms.
Medicinal Chemistry
In medicinal applications, this compound serves as a precursor for developing peptide-based drugs and vaccines. Its derivatives have shown potential in targeting specific diseases, including cancer.
Recent Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Peptide Therapeutics : Research indicates that derivatives of this compound can exhibit antimicrobial properties and may function as inhibitors in enzymatic pathways, showcasing their potential as therapeutic agents.
- Anti-Cancer Activity : Some phenylalanine derivatives have been linked to anti-cancer effects by targeting cancer cell metabolism. This suggests that modifications to the structure of this compound could enhance its efficacy against cancer cells.
- Enantiomeric Purity : Studies have demonstrated that synthesized products from enantiopure Boc-phenylalanine derivatives maintain high enantiomeric excess (>99%), indicating minimal racemization under reaction conditions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated that certain derivatives inhibited bacterial growth effectively, suggesting potential for antibiotic development. |
| Study 2 | Cancer Metabolism | Investigated the role of phenylalanine derivatives in modulating metabolic pathways in cancer cells, revealing promising results for targeted therapy. |
| Study 3 | Protein Interaction Studies | Highlighted how peptide probes synthesized from Fmoc-Dap(Boc)-L-Phe elucidated critical protein interactions involved in cellular signaling. |
Q & A
Q. What is the role of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine in solid-phase peptide synthesis (SPPS)?
This compound is a protected amino acid derivative designed for SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during peptide elongation, while the Boc (tert-butyloxycarbonyl) group shields the aminoethoxy side chain on the phenylalanine residue. This dual protection enables selective deprotection: Fmoc is removed under mild basic conditions (e.g., 20% piperidine in DMF), while Boc requires stronger acidic conditions (e.g., TFA). Its primary application is in synthesizing peptides with modified side chains for studying protein-protein interactions or designing bioactive molecules .
Q. How can researchers verify the purity of this compound after synthesis?
Purity is typically assessed using reversed-phase HPLC (RP-HPLC) with a C18 column and UV detection at 265 nm (λmax for Fmoc). A gradient of water/acetonitrile (0.1% TFA) is recommended. TLC (silica gel, 1:1 ethyl acetate/hexane) can also monitor synthesis progress, with an expected Rf value of ~0.5. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, where the calculated mass for C29H30N2O6 is 502.21 g/mol .
Q. What solvents are compatible with this compound during peptide coupling?
The compound is soluble in polar aprotic solvents like DMF, DMSO, or dichloromethane (DCM). For coupling reactions, DMF is preferred due to its compatibility with SPPS resins. Pre-activation with coupling reagents such as HBTU/HOBt or DIC/Oxyma in DMF enhances reaction efficiency. Avoid aqueous or protic solvents (e.g., methanol) during coupling to prevent premature deprotection .
Advanced Research Questions
Q. How can researchers address low coupling efficiency when incorporating this residue into peptide chains?
Low coupling efficiency may arise from steric hindrance due to the bulky Boc-protected side chain. Mitigation strategies include:
- Extended reaction times : Increase coupling duration from 1 hour to 2–4 hours.
- Double coupling : Repeat the coupling step with fresh reagents.
- Elevated temperature : Perform reactions at 40–50°C (compatible with microwave-assisted SPPS).
- Alternative activators : Use COMU or PyAOP instead of HOBt-based reagents for improved kinetics .
Q. What analytical challenges arise when characterizing peptides containing this modified phenylalanine residue?
- Deprotection artifacts : Partial Boc cleavage during Fmoc removal can generate side products. Monitor reactions via LC-MS to detect mass shifts (-100.12 Da for Boc loss).
- Side-chain reactivity : The aminoethoxy group may undergo unintended acylation. Confirm regioselectivity using 2D NMR (e.g., HSQC to resolve β-proton shifts near 3.5 ppm) .
Q. How can the Boc group be selectively removed without affecting the Fmoc protection?
Use 30% TFA in DCM for 30 minutes at 0°C, which cleaves Boc but preserves Fmoc. Quench with cold diethyl ether and lyophilize. Confirm completeness by ninhydrin test or LC-MS. For sensitive sequences, replace TFA with milder acids (e.g., 1% TFA in DCM) to minimize side reactions .
Q. What strategies enable post-synthetic modification of the deprotected aminoethoxy side chain?
After Boc removal, the free amine can be functionalized via:
- Acylation : React with activated esters (e.g., NHS-biotin) in DMF/pH 8.5 buffer.
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing probes.
- Sulfonylation : Treat with sulfonyl chlorides (e.g., dansyl chloride) for fluorescence labeling .
Methodological Reference Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
